PEPTIDE AMIDASE
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Overview
Description
Peptide amidase is an enzyme that catalyzes the hydrolysis of the C-terminal amide bond in peptide amides. It is a member of the amidase signature superfamily, which is known for its broad substrate specificity and sturdy functional characteristics. This compound is widely distributed in nature, found in plants, animal tissues, fungi, yeast, and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptide amidase can be synthesized using recombinant DNA technology. The gene encoding this compound is cloned into a suitable vector and expressed in a host organism, typically Escherichia coli. The expression is induced using specific inducers such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The enzyme is then purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. The recombinant bacteria are cultured in bioreactors under controlled conditions to maximize enzyme yield. The enzyme is then harvested and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: Peptide amidase primarily undergoes hydrolysis reactions, where it breaks down peptide amides into their corresponding carboxylic acids and ammonia. It can also catalyze acyl transfer reactions, where the acyl group from the amide is transferred to another nucleophile .
Common Reagents and Conditions: The hydrolysis reaction typically requires water as a reagent and occurs under mild conditions, such as neutral pH and ambient temperature. For acyl transfer reactions, nucleophiles such as hydroxylamine or hydrazine are used .
Major Products: The major products of this compound-catalyzed reactions are carboxylic acids and ammonia. In acyl transfer reactions, the products include hydroxamic acids or hydrazides .
Scientific Research Applications
Mechanism of Action
Peptide amidase operates through a catalytic mechanism involving a Serine-(cis)Serine-Lysine triad. The mechanism involves several steps:
- Nucleophilic attack of serine on the carbonyl group of the substrate, forming the first tetrahedral intermediate.
- Formation of an acyl-enzyme complex.
- Release of an ammonia product.
- Nucleophilic attack of a water molecule, forming the second tetrahedral intermediate.
- Release of the carboxylic acid product .
Comparison with Similar Compounds
Peptide amidase is unique in its ability to hydrolyze the C-terminal amide bond in peptide amides. Similar compounds include:
Fatty acid amide hydrolases: These enzymes hydrolyze fatty acid amide substrates, such as cannabinoid anandamide and sleep-inducing oleamide.
Aliphatic amidases: These enzymes hydrolyze short-chain aliphatic amides.
Aryl amidases: These enzymes hydrolyze aromatic amides.
This compound stands out due to its regio-selectivity and ability to act on peptide substrates, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
138674-18-7 |
---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
0 |
Origin of Product |
United States |
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